2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid
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Overview
Description
2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid is a complex organic compound characterized by the presence of a fluoro-substituted benzoyl group, a morpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate:
Morpholine Ring Introduction: The morpholine ring is then introduced via nucleophilic substitution, where the benzoyl intermediate reacts with morpholine under controlled conditions.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.
Amidation: Finally, the benzoyl intermediate is coupled with glycine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity through competitive or non-competitive inhibition. The presence of the fluoro and sulfonyl groups enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]propionic acid
- **2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]butyric acid
- **2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]valeric acid
Uniqueness
Compared to similar compounds, 2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the sulfonyl group enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2-fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O6S/c14-11-2-1-9(7-10(11)13(19)15-8-12(17)18)23(20,21)16-3-5-22-6-4-16/h1-2,7H,3-6,8H2,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGXPLABPZPERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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